molecular formula C20H17N3O3 B2577996 3-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1260733-42-3

3-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No.: B2577996
CAS No.: 1260733-42-3
M. Wt: 347.374
InChI Key: LFDNDONVRBCAGS-UHFFFAOYSA-N
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Description

3-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a heterocyclic compound featuring a quinolin-4(1H)-one core fused with a 1,2,4-oxadiazole ring substituted at the 3-position with a 4-isopropoxyphenyl group. This structure combines aromaticity, hydrogen-bonding capability (via the quinolinone NH), and steric bulk from the isopropoxy substituent, making it a candidate for diverse applications in medicinal chemistry and materials science. The compound’s synthesis typically involves cyclization reactions between appropriate precursors, such as amidoximes and carboxylic acid derivatives, under controlled conditions .

Key structural features include:

  • Quinolin-4(1H)-one core: Known for bioactivity in antimicrobial and anticancer agents due to its planar aromatic system and hydrogen-bond donor/acceptor sites.
  • 1,2,4-Oxadiazole ring: Enhances metabolic stability and binding affinity in drug design.
  • 4-Isopropoxyphenyl substituent: Introduces steric and electronic effects that modulate solubility and target interactions.

Properties

IUPAC Name

3-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c1-12(2)25-14-9-7-13(8-10-14)19-22-20(26-23-19)16-11-21-17-6-4-3-5-15(17)18(16)24/h3-12H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDNDONVRBCAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)C3=CNC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the oxadiazole ring and the isopropoxyphenyl group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. This could include continuous flow synthesis, use of automated reactors, and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups into the molecule.

Scientific Research Applications

3-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a lead compound for drug development, targeting specific diseases or conditions.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of 1,2,4-oxadiazole-quinolinone hybrids. Below is a comparative analysis with structurally related molecules:

Compound Substituent at Oxadiazole-3 Position Key Properties/Findings Reference
3-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one 4-isopropoxyphenyl Moderate lipophilicity (clogP ≈ 3.2); predicted CNS permeability due to isopropoxy group .
3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]benzonitrile 3-pyridinyl Exhibited antimicrobial activity (MIC = 8 µg/mL against S. aureus); polar pyridine enhances solubility .
3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one 4-methoxyphenyl Lower clogP (2.8) compared to isopropoxy analogue; reduced bioavailability in vivo .

Key Comparisons:

The 3-pyridinyl substituent in the benzonitrile derivative introduces hydrogen-bonding capability, correlating with its antimicrobial efficacy .

Spectroscopic Differences :

  • ¹H NMR : The isopropoxy group in the target compound shows characteristic split signals for the CH(CH₃)₂ moiety (δ ~1.3–1.4 ppm for CH₃, δ ~4.6 ppm for OCH), absent in the methoxy analogue .
  • ¹³C NMR : The oxadiazole C-5 signal appears at δ ~168–170 ppm across all analogues, confirming ring stability .

Thermodynamic Stability :

  • Computational studies (DFT) suggest that the 4-isopropoxyphenyl derivative has a higher rotational barrier around the oxadiazole-phenyl bond (~8 kcal/mol) compared to the methoxy analogue (~5 kcal/mol), due to steric hindrance from the isopropyl group .

Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound 4-Methoxyphenyl Analogue 3-Pyridinyl Analogue
Molecular Weight (g/mol) 363.4 335.3 318.3
clogP 3.2 2.8 2.1
Hydrogen Bond Acceptors 5 5 6
Rotatable Bonds 4 3 3

Table 2: Key NMR Shifts (δ, ppm)

Proton/Group Target Compound 3-Pyridinyl Analogue
Quinolinone NH 12.1 (s) 12.3 (s)
Oxadiazole C-5 (¹³C) 168.5 169.2
Aromatic CH (isopropoxy) 7.4–7.6 (m) 7.5–8.1 (m)

Biological Activity

The compound 3-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a novel derivative featuring both an oxadiazole and a quinoline moiety. These structural components are known for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on available literature, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The molecular structure of the compound is characterized by:

  • Oxadiazole Ring : A five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. This structure is often associated with various biological activities, including anticancer properties.
  • Quinoline Moiety : A bicyclic compound that contributes to the biological efficacy of the molecule through its interaction with various biological targets.

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Studies suggest that compounds with similar structures can trigger programmed cell death in cancer cells.
  • Targeting Multiple Pathways : The presence of both oxadiazole and quinoline allows for multitargeted inhibition, which may enhance therapeutic efficacy against various cancer types.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of similar compounds within the same structural class:

Compound NameBiological ActivityIC50 (µM)Reference
2-(2-chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazoleAnticancer (CNS cancer)0.420
2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazoleAnticancer (various cell lines)0.240
N-(3-fluoro-4-((6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinolin-4-yl)oxy)phenyl)-1-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)cyclopropaneAxl kinase inhibitor0.010

Anticancer Activity

A study conducted by researchers at the National Cancer Institute evaluated several oxadiazole derivatives for their anticancer properties. Among these, compounds structurally related to this compound demonstrated significant cytotoxicity against various cancer cell lines. Notably:

  • Compound A exhibited an IC50 value of 0.420 µM against human alkaline phosphatase (ALP), indicating its potential as an anticancer agent through enzyme inhibition .

Molecular Docking Studies

Molecular docking studies have shown that the compound can effectively bind to targets involved in cancer progression. For example:

  • A docking study revealed favorable binding interactions with EGFR and Src kinases, suggesting that this compound could inhibit pathways critical for tumor growth .

Future Directions

Given the promising biological activities observed in related compounds:

  • Further Synthesis and Modification : Continued exploration of structural modifications may enhance potency and selectivity against specific cancer types.
  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy in a living organism.
  • Clinical Trials : If preclinical results are favorable, advancing to clinical trials will be essential for assessing safety and effectiveness in humans.

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